2-Hexadecynoic acid

Catalog No.
S573529
CAS No.
2834-03-9
M.F
C16H28O2
M. Wt
252.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hexadecynoic acid

CAS Number

2834-03-9

Product Name

2-Hexadecynoic acid

IUPAC Name

hexadec-2-ynoic acid

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-13H2,1H3,(H,17,18)

InChI Key

MECFGCCEVOFCNS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC#CC(=O)O

Synonyms

2-hexadecynoate, 2-hexadecynoic acid, 2-hexadecynoic acid, potassium salt, acetylenic acid

Canonical SMILES

CCCCCCCCCCCCCC#CC(=O)O

Description

The exact mass of the compound 2-Hexadecynoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 289580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Antiparasitic Properties:

Studies have shown promise for 2-HDA as an antiparasitic agent, particularly against malaria. Research suggests that 2-HDA disrupts fatty acid synthesis in the malaria parasite Plasmodium falciparum by inhibiting enzymes known as PfFabI and PfFabZ ]. This inhibition disrupts the parasite's life cycle, potentially offering a new avenue for malaria treatment, particularly for the liver stage of the infection.

Anticancer Properties:

Early research has explored the effects of 2-HDA on cancer cells. Studies on hepatoma cells (liver cancer cells) have shown that 2-HDA can inhibit their growth and alter their lipid metabolism Effect of 2-hexadecynoic acid on cultured 7288C hepatoma cells: . However, more research is needed to understand the mechanisms and potential applications of 2-HDA in cancer treatment.

2-Hexadecynoic acid is a fatty acid characterized by a long hydrocarbon chain with a terminal carboxylic acid group and a triple bond located at the second carbon of the chain. Its chemical formula is C16H30O2C_{16}H_{30}O_2, and it belongs to the class of acetylenic fatty acids. The presence of the triple bond at the second position is significant as it influences the compound's biological activity and chemical reactivity.

Typical of fatty acids, including:

  • Esterification: It can react with alcohols to form esters, which are often used in the synthesis of biodiesel or as flavoring agents.
  • Hydrogenation: The triple bond can be hydrogenated to form saturated or unsaturated fatty acids, altering its physical and chemical properties.
  • Conjugation Reactions: 2-Hexadecynoic acid can be conjugated with other compounds to enhance its biological activity, such as its combination with curcumin to improve antibacterial properties against resistant strains of bacteria .

2-Hexadecynoic acid exhibits notable biological activities, particularly:

  • Antimicrobial Properties: It has demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. The presence of the triple bond at the second carbon is critical for its bactericidal efficacy .
  • Inhibition of Fatty Acid Synthase: This compound inhibits specific enzymes in the fatty acid biosynthesis pathway of Plasmodium species, which are responsible for malaria. This inhibition leads to reduced growth of malaria parasites during both erythrocytic and liver stages .
  • Potential Antiparasitic Effects: In addition to its antibacterial properties, 2-hexadecynoic acid has shown effectiveness against other protozoan parasites such as Trypanosoma brucei and Leishmania donovani .

2-Hexadecynoic acid has several applications, including:

  • Pharmaceuticals: Due to its antimicrobial properties, it is being investigated as a potential therapeutic agent against resistant bacterial strains and malaria.
  • Biotechnology: It serves as a model compound in studies exploring fatty acid metabolism and enzyme inhibition mechanisms.
  • Food Industry: It can be utilized in food preservation due to its antibacterial properties.

Research has focused on understanding how 2-hexadecynoic acid interacts with various biological systems:

  • Enzyme Inhibition Studies: Studies have shown that it inhibits fatty acid synthase enzymes in Plasmodium species non-competitively, which is crucial for its antiparasitic activity .
  • Conjugation Studies: The compound has been successfully conjugated with curcumin, enhancing its antibacterial activity significantly against multi-drug resistant bacteria .

Several compounds share structural similarities with 2-hexadecynoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Palmitic AcidSaturated fatty acid (C16)Lacks triple bond; minimal antibacterial activity
2-Octadecynoic AcidTriple bond at C-2 of an 18-carbon chainExhibits similar but less potent antibacterial effects
6-Hexadecynoic AcidTriple bond at C-6Lower antibacterial activity compared to 2-HDA
9-Hexadecynoic AcidTriple bond at C-9Reduced efficacy against Gram-positive bacteria

The uniqueness of 2-hexadecynoic acid lies in its specific position of the triple bond, which is pivotal for its enhanced biological activities compared to other similar compounds. This positioning contributes significantly to its effectiveness as an antimicrobial agent and as an inhibitor of fatty acid biosynthesis in various pathogens.

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

252.208930132 g/mol

Monoisotopic Mass

252.208930132 g/mol

Heavy Atom Count

18

Other CAS

2834-03-9

Wikipedia

2-Hexadecynoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2024-02-18

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